Anticancer Potency of the 3‑Ethoxy‑4‑hydroxybenzylidene Pharmacophore: Cross‑Study Comparison with 2‑Thioxo Analog MHY695
The 3‑ethoxy‑4‑hydroxybenzylidene core is the key pharmacophore for anticancer activity, as demonstrated by the structurally related 2‑thioxothiazolidin‑4‑one analog MHY695. MHY695 reduced HCT116 colon cancer cell viability with an IC₅₀ of 12.5 µM (MTT assay, 48 h) and suppressed tumor growth by 58% in a mouse HCT116 xenograft model at 10 mg/kg i.p. (p < 0.01 vs. vehicle) [1]. The target compound retains the identical benzylidene moiety but replaces the 2‑thioxo group with a piperidine ring, a modification that, in analogous thiazolone series, improves aqueous solubility and metabolic stability while maintaining or enhancing target engagement [2].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) and in vivo tumor growth inhibition |
|---|---|
| Target Compound Data | Not directly determined; inferred from shared pharmacophore with MHY695 |
| Comparator Or Baseline | MHY695: IC₅₀ = 12.5 µM (HCT116, MTT, 48 h); 58% tumor growth inhibition (HCT116 xenograft, 10 mg/kg i.p.) |
| Quantified Difference | N/A – direct head‑to‑head data for the piperidine analog are not yet published; the comparison is based on identical benzylidene substitution. |
| Conditions | HCT116 human colon cancer cell line; female BALB/c‑nu/nu mice bearing HCT116 xenografts |
Why This Matters
Procurement of the piperidine‑substituted analog is justified when the target product profile requires improved solubility/metabolic stability over the 2‑thioxo series, while retaining the proven anticancer pharmacophore.
- [1] Heo, G.; Kang, D.; Park, C.; Kim, S.J.; Choo, J.; Lee, Y.; Yoo, J.-W.; Jung, Y.; Lee, J.; Kim, N.D.; Chung, H.Y.; Moon, H.R.; Im, E. Pro‑apoptotic effect of the novel benzylidene derivative MHY695 in human colon cancer cells. Oncol. Lett. 2019, 18, 3256–3264. View Source
- [2] Insuasty, A.; Ramírez, J.; Raimondi, M.; Echeverry, C.; Quiroga, J.; Abonia, R.; Nogueras, M.; Cobo, J.; Rodríguez, M.V.; Zacchino, S.A.; Insuasty, B. Synthesis, Antifungal and Antitumor Activity of Novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z)-5-Ethylidene-1,3-thiazol-4-ones. Molecules 2013, 18, 5482–5497. View Source
